4-Propylpiperazine-1-sulfonyl chloride
Description
Significance of Sulfonyl Piperazine (B1678402) Core Structures in Contemporary Chemical Synthesis
When combined with a sulfonyl group (-SO2-), the resulting sulfonyl piperazine structure gains additional chemical functionality. This scaffold is a key component in compounds designed for various therapeutic areas. For instance, sulfonylpiperazine derivatives have been synthesized and investigated as potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma. nih.govresearchgate.netnih.gov The sulfonylpiperazine core acts as a crucial structural element for constructing these bioactive molecules.
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates in Organic Chemistry
Sulfonyl chlorides (R-SO2Cl) are highly reactive and versatile intermediates in organic synthesis. nbinno.com Their primary utility stems from the sulfonyl chloride group's susceptibility to nucleophilic attack, which allows for the straightforward formation of sulfonamides and sulfonate esters. nbinno.comwikipedia.org The reaction with primary or secondary amines to yield sulfonamides is a cornerstone of medicinal chemistry. ucl.ac.ukthieme-connect.com Similarly, reaction with alcohols produces sulfonate esters. wikipedia.org
These compounds are powerful sources of various functional groups and can participate in a wide array of organic reactions, including cycloadditions, chlorosulfonylations, and Friedel-Crafts reactions. wikipedia.org The synthesis of sulfonyl chlorides can be achieved through several methods, such as the oxidative chlorination of thiols and disulfides. organic-chemistry.org While traditionally requiring reagents like chlorosulfonic acid, newer methods offer milder and more selective conditions. thieme-connect.comorganic-chemistry.org The stability of sulfonyl halides generally decreases from fluorides to iodides, with sulfonyl chlorides being of primary importance due to their optimal balance of reactivity and stability. wikipedia.org
Overview of 4-Propylpiperazine-1-sulfonyl Chloride as a Specific Synthetic Building Block in Academic Contexts
This compound is a specific, non-symmetrical piperazine derivative that serves as a valuable building block in chemical synthesis. Its structure features a piperazine ring substituted with a propyl group at one nitrogen and a reactive sulfonyl chloride group at the other. This arrangement makes it an ideal reagent for introducing the 4-propylpiperazine moiety into a target molecule.
The primary academic and industrial application of this compound is in the synthesis of more complex molecules, particularly in the creation of compound libraries for drug discovery. By reacting this compound with various amines or alcohols, researchers can systematically generate a series of novel sulfonamides or sulfonate esters. The propyl group provides a non-polar, aliphatic feature, while the sulfonamide or sulfonate ester linkage serves as a stable connection point within the larger molecule. The reactivity of the sulfonyl chloride group is the key to its function as a synthetic intermediate, allowing for the construction of diverse chemical structures.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 953755-26-5 bldpharm.com |
| Molecular Formula | C7H15ClN2O2S bldpharm.com |
| Molecular Weight | 226.72 g/mol bldpharm.com |
| SMILES Code | O=S(N1CCN(CCC)CC1)(Cl)=O bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-propylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-2-3-9-4-6-10(7-5-9)13(8,11)12/h2-7H2,1H3 |
InChI Key |
QYTUKJKJIUUIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propylpiperazine 1 Sulfonyl Chloride and Analogous Structures
Classical and Contemporary Direct Synthesis Approaches
The formation of the sulfonyl chloride moiety on the piperazine (B1678402) ring is typically achieved through direct synthesis, which involves creating the S-N bond in a single key step. This approach is favored for its atom economy and straightforward execution.
Nucleophilic Substitution Reactions with Piperazine Derivatives
The most common and direct route to synthesizing compounds like 4-Propylpiperazine-1-sulfonyl chloride is through the sulfonylation of the corresponding N-substituted piperazine. This reaction leverages the nucleophilic character of the secondary amine on the piperazine ring.
The synthesis of a sulfonamide, such as this compound, from a secondary amine is a classic example of a nucleophilic acyl substitution reaction. libretexts.org The fundamental mechanism involves the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.com In the case of this compound, the starting materials would be 1-propylpiperazine (B1297305) and a sulfonating agent like sulfuryl chloride (SO₂Cl₂).
The reaction proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-propylpiperazine acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfuryl chloride molecule. rsc.org
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻) as a leaving group. Simultaneously, a proton is removed from the nitrogen atom, typically by a base present in the reaction mixture. This results in the formation of the stable N-S bond of the sulfonyl chloride derivative. rsc.org
To achieve high yields and purity on a research scale, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
The solvent plays a critical role in the sulfonylation reaction, influencing reactant solubility, reaction rate, and sometimes the product distribution. Aprotic solvents are generally preferred to avoid competitive reactions with the highly reactive sulfonyl chloride. rsc.org Dichloromethane (B109758) (DCM) is a commonly used solvent that facilitates high yields. cbijournal.com However, studies have shown that other solvents can have a significant impact on the reaction's success. For instance, research on analogous sulfonamide syntheses demonstrated that while dichloromethane provided favorable conditions, other solvents like acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) (EtOAc) can result in poor yields of the desired product. nih.govacs.org
| Solvent System | General Observation on Efficiency | Reference |
|---|---|---|
| Dichloromethane (DCM) | Generally effective, leading to good to excellent yields. | cbijournal.comacs.org |
| Tetrahydrofuran (THF) | Can result in poor or lower yields compared to DCM. | nih.govacs.org |
| Acetonitrile (ACN) | Often leads to poor yields of the desired sulfonamide. | nih.govacs.org |
| Ethyl Acetate (EtOAc) | Reported to give poor yields in similar sulfonylation reactions. | nih.govacs.org |
| Solvent-free (Microwave-assisted) | Can lead to higher yields and shorter reaction times due to higher reactant concentration. | rsc.org |
Temperature control is paramount in sulfonylation reactions. These reactions are often exothermic, and excessive heat can lead to the formation of undesired byproducts and decomposition of reactants or products. rsc.org For many sulfonylation reactions involving amines, the reaction is initiated at a reduced temperature, such as 0 °C (in an ice bath), to control the initial exothermic release. cbijournal.com The reaction may then be allowed to proceed at room temperature. cbijournal.com Studies have shown that deviations from an optimal temperature can negatively impact the yield. For example, in one study, conducting the reaction at 25 °C resulted in a slightly lower yield compared to 0 °C, while a temperature of -20 °C led to a significant increase in the formation of an undesired sulfonamide byproduct. nih.govacs.org
| Temperature (°C) | Impact on Yield/Selectivity | Reference |
|---|---|---|
| -20 | Increased formation of undesired byproducts. | nih.govacs.org |
| 0 | Often the optimal starting temperature for controlling exothermicity and maximizing yield. | cbijournal.comacs.org |
| 25 (Room Temperature) | May result in slightly lower yields compared to 0 °C. | nih.govacs.org |
The stoichiometry of the reactants is a critical factor, particularly when using a symmetric sulfonating agent like sulfuryl chloride with a diamine derivative like 1-propylpiperazine. The primary goal is to achieve mono-sulfonylation selectively at the secondary amine. To neutralize the HCl byproduct, a base is required. Often, an excess of the starting amine can serve as the acid scavenger, though a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) is frequently added for this purpose. cbijournal.comacs.org Using a precise 1:1 molar ratio of the piperazine derivative to the sulfonating agent is theoretically ideal. However, in practice, slight adjustments are made based on the chosen base. When an external base like TEA is used, a common strategy involves using the amine as the limiting reagent, with a slight excess of the sulfonyl chloride and approximately two equivalents of TEA to ensure complete reaction and neutralization. acs.org In syntheses involving unprotected piperazine, using a large excess of the piperazine itself (e.g., 8 equivalents) has been employed to minimize the formation of di-substituted products. mdpi.com
| Reagent | Stoichiometric Role | Considerations | Reference |
|---|---|---|---|
| 1-Propylpiperazine | Nucleophile (Limiting Reagent) | The secondary amine is the reactive site for sulfonylation. | acs.org |
| Sulfuryl Chloride | Electrophile (Sulfonating Agent) | Typically used in a 1.0 to 1.1 molar equivalent ratio to the amine. | acs.org |
| Triethylamine (TEA) or other base | Acid Scavenger | Used in slight excess (e.g., 2.0 equivalents) to neutralize the HCl byproduct. | cbijournal.comacs.org |
Optimization of Reaction Conditions for Research-Scale Synthesis
Chromatographic and Crystallization Techniques for Product Isolation in Research
The isolation and purification of this compound and its analogs are critical steps in their synthesis to ensure high purity for subsequent applications. Common laboratory techniques for this purpose include column chromatography and crystallization.
Column Chromatography: This technique is widely used for the purification of sulfonylated piperazine derivatives. The choice of stationary and mobile phases is crucial for effective separation. Silica (B1680970) gel is a commonly employed stationary phase due to its polarity. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane), is optimized to achieve good separation of the desired product from unreacted starting materials and byproducts. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity. For instance, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration can effectively separate the target sulfonyl chloride from less polar impurities.
In the context of piperazine derivatives, which can be basic, tailing of peaks on silica gel columns can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. This deactivates the acidic silanol (B1196071) groups on the silica surface, leading to sharper, more symmetrical peaks and improved separation.
Crystallization: Crystallization is a powerful technique for obtaining highly pure solid products. The selection of an appropriate solvent system is paramount. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For sulfonylated piperazines, common solvents for crystallization include isopropanol, ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.
The process typically involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. In some cases, techniques such as anti-solvent crystallization can be employed. This involves dissolving the compound in a good solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble, inducing crystallization. For example, a solution of a piperazine sulfonyl chloride in dichloromethane could have hexane slowly added to precipitate the pure product.
The table below summarizes typical conditions used for the purification of analogous sulfonylated piperazine compounds.
| Purification Technique | Stationary/Solvent System | Typical Conditions |
| Column Chromatography | Silica Gel | Gradient elution with Hexane/Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate). Addition of 0.5% Triethylamine to the mobile phase to prevent peak tailing. |
| Crystallization | Isopropanol | Dissolution at reflux followed by slow cooling to room temperature, then further cooling in an ice bath to maximize yield. |
| Anti-solvent Crystallization | Dichloromethane/Hexane | Dissolution in a minimal amount of dichloromethane followed by the slow addition of hexane until turbidity is observed, then allowing the solution to stand for crystal formation. |
Preparation of the Sulfonyl Chloride Moiety Precursors
The formation of the sulfonyl chloride group is a key step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the oxidation and chlorination of sulfur-containing starting materials.
Oxidative chlorination is a direct and efficient method for converting sulfur compounds, such as thiols and disulfides, into the corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This approach involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagents can be employed for this transformation, each with its own advantages.
A common and effective reagent system is the combination of an oxidizing agent and a chlorine source. For instance, the use of hydrogen peroxide (H₂O₂) in the presence of a chlorinating agent like thionyl chloride (SOCl₂) provides a highly reactive medium for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org The reaction is typically rapid and can be performed under mild conditions. The mechanism is thought to involve the initial oxidation of the thiol to a disulfide, which is then further oxidized and chlorinated. organic-chemistry.org
Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of an acid, which can smoothly oxidize thiols to sulfonyl chlorides in good yields. organic-chemistry.org This method is often preferred for its milder reaction conditions.
The table below presents a summary of different reagent systems used for the oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org
| Oxidizing Agent | Chlorinating Source | Typical Substrates | Key Advantages |
| Hydrogen Peroxide (H₂O₂) | Thionyl Chloride (SOCl₂) | Aliphatic and Aromatic Thiols | High reactivity, short reaction times, excellent yields. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Inherent in reagent | Various Thiols | Mild reaction conditions, good yields. organic-chemistry.org |
| Nitrate Salt | Chlorotrimethylsilane | Thiols and Disulfides | Mild and efficient, high product purity. organic-chemistry.org |
Chlorosulfonation is another important method for the preparation of alkyl sulfonyl chlorides. This reaction typically involves the direct reaction of a suitable substrate with a chlorosulfonating agent. While direct chlorosulfonation of alkanes can be challenging and often leads to mixtures of products, more controlled methods have been developed.
One such method involves the use of S-alkyl isothiourea salts as precursors. organic-chemistry.org These salts can be readily prepared from the corresponding alkyl halides or mesylates and thiourea. The subsequent treatment of the S-alkyl isothiourea salt with a chlorinating and oxidizing agent, such as N-chlorosuccinimide, affords the desired alkyl sulfonyl chloride in good yield. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions.
A particularly environmentally friendly approach utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is economically viable and offers safe operation and easy purification without the need for chromatography, often providing high yields of the desired sulfonyl chloride. organic-chemistry.org
The following table outlines some chlorosulfonation routes for the synthesis of alkyl sulfonyl chlorides. organic-chemistry.org
| Starting Material | Reagent(s) | Key Features |
| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Utilizes readily available precursors, good yields. organic-chemistry.org |
| S-Alkyl Isothiourea Salts | Bleach (Sodium Hypochlorite) | Economical, environmentally friendly, high yields, no chromatography needed. organic-chemistry.org |
Advanced and Sustainable Synthetic Strategies for Sulfonylated Piperazines
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemical research. For the synthesis of sulfonylated piperazines, this has led to the exploration of mechanochemical approaches and novel catalytic systems.
Mechanochemical Approaches for Enhanced Efficiency and Reduced Solvent Usage
Mechanochemistry, which involves using mechanical energy to induce chemical reactions, has emerged as a powerful tool for green chemistry. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy shaking or rotation. This method can significantly reduce or even eliminate the need for bulk solvents, leading to more environmentally friendly processes.
In the context of sulfonamide synthesis, mechanochemical methods have been successfully applied to three-component coupling reactions. For example, the reaction of an amine, a sulfur dioxide source (like potassium metabisulfite, K₂S₂O₅), and an aryl bromide or carboxylic acid can be carried out in a ball mill under palladium catalysis to produce a wide range of sulfonamides. rsc.org This strategy offers high efficiency and tolerance to a variety of functional groups. rsc.org While not directly demonstrated for this compound, the principles are applicable to the synthesis of its sulfonamide derivatives, which are closely related. The mechanical energy facilitates intimate mixing and activation of the reactants, often leading to faster reaction times and higher yields compared to traditional solution-phase synthesis.
Catalytic Systems and Novel Activating Agents in Sulfonylation
The development of new catalytic systems and activating agents is another area of active research aimed at improving the efficiency and scope of sulfonylation reactions. Traditional methods often require stoichiometric amounts of activating agents or harsh reaction conditions.
Catalytic approaches can overcome these limitations. For instance, copper-catalyzed systems have been developed for the C-H sulfonylation of benzylamines using a transient directing group. This method allows for the direct formation of amino-sulfones, which are valuable building blocks. While this specific example focuses on C-H activation, it highlights the potential of transition metal catalysis in forming C-S bonds under milder conditions.
Novel activating agents are also being explored. For example, in the synthesis of sulfonamides from sulfonyl chlorides and amines, various catalysts can be employed to facilitate the reaction, especially with less reactive amines. Lewis acids can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. The use of such catalysts can lead to higher yields and shorter reaction times.
The table below provides examples of advanced and sustainable strategies relevant to the synthesis of sulfonylated piperazines.
| Strategy | Key Features | Potential Application |
| Mechanochemistry | Reduced solvent usage, enhanced reaction rates, high efficiency. rsc.org | Synthesis of sulfonamide derivatives of 4-propylpiperazine. |
| Catalytic C-H Sulfonylation | Direct functionalization of C-H bonds, increased atom economy. | Synthesis of complex sulfonylated piperazine structures. |
| Novel Activating Agents | Milder reaction conditions, broader substrate scope. | Efficient synthesis of 4-propylpiperazine sulfonamides from the corresponding sulfonyl chloride. |
Chemical Reactivity and Derivatization Pathways of 4 Propylpiperazine 1 Sulfonyl Chloride
Hydrolytic Behavior and Cleavage Pathways of the Sulfonyl Chloride Group
The sulfonyl chloride group of 4-propylpiperazine-1-sulfonyl chloride is susceptible to hydrolysis, a reaction in which water acts as a nucleophile. nih.gov This reactivity is a common characteristic of sulfonyl chlorides and necessitates that they be handled in anhydrous conditions to avoid decomposition. nih.gov The hydrolysis reaction results in the cleavage of the sulfur-chlorine bond and the formation of the corresponding sulfonic acid, in this case, 4-propylpiperazine-1-sulfonic acid.
The mechanism of hydrolysis for sulfonyl chlorides is generally considered to be SN2-like, particularly in neutral or alkaline conditions. researchgate.net In this pathway, a water molecule directly attacks the electrophilic sulfur atom, leading to a transition state where the chlorine is leaving as the new sulfur-oxygen bond is forming. researchgate.net The rate of this reaction is influenced by factors such as pH and temperature. Alkaline conditions significantly accelerate hydrolysis because the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than a neutral water molecule. researchgate.net
Studies on various substituted benzenesulfonyl chlorides have shown that the hydrolysis rates are sensitive to the electronic properties of the substituents on the aromatic ring, which supports an SN2 mechanism where bond formation is significant in the transition state. researchgate.net For arenesulfonyl chlorides, it has been proposed that hydrolysis can proceed via two distinct SAN pathways: one involving a cyclic intermediate with water molecules and another involving an anionic intermediate. While this compound is an alkanesulfonyl chloride, similar mechanistic principles involving nucleophilic attack by water are expected to apply.
| Conditions | Nucleophile | Product | Reaction Rate |
|---|---|---|---|
| Neutral (Water) | H₂O | 4-Propylpiperazine-1-sulfonic acid | Moderate |
| Alkaline (Aqueous base) | OH⁻ | Salt of 4-Propylpiperazine-1-sulfonic acid | Fast |
Regioselective Functionalization of the Piperazine (B1678402) Nitrogen
The structure of this compound and its derivatives contains two distinct nitrogen atoms within the piperazine ring, offering possibilities for regioselective functionalization. The nitrogen at the 1-position (N1) is part of a sulfonamide linkage (or the sulfonyl chloride itself), while the nitrogen at the 4-position (N4) is a tertiary amine bearing a propyl group. These two nitrogen atoms exhibit significantly different reactivity.
The N1 nitrogen, being directly attached to the electron-withdrawing sulfonyl group, has its electron density and nucleophilicity greatly reduced. In the sulfonamide derivatives formed from this compound, the N1 nitrogen is generally unreactive towards electrophiles. In contrast, the N4 nitrogen behaves as a typical tertiary amine, retaining its basicity and nucleophilicity. hilarispublisher.com This difference in reactivity allows for highly regioselective reactions to occur at the N4 position.
The most common functionalization at the N4 position is N-alkylation, specifically quaternization, through reaction with an alkyl halide (e.g., ethyl bromide or methyl iodide). ionike.com This reaction involves the nucleophilic attack of the N4 nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. Studies on analogous N-alkyl-N'-methyl piperazines have shown that quaternization occurs exclusively at the nitrogen atom bearing the less sterically hindering substituent. In the case of a 4-propylpiperazine-1-sulfonamide derivative, the sulfonyl group at N1 is significantly bulkier than the propyl group at N4, thus directing alkylation to the N4 position. This steric control is a key factor in achieving high regioselectivity.
Other methods to functionalize the N4 position include reductive amination. ionike.com This regioselectivity is crucial in synthetic chemistry for building more complex molecules based on the piperazine scaffold.
| Reaction Type | Reagent | Product Type | Basis for Regioselectivity |
|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl Halide (e.g., R-X) | Quaternary Ammonium Salt | Higher nucleophilicity and lower steric hindrance at N4 vs. N1. |
| Protonation | Acid (e.g., HCl) | Piperazinium Salt | Higher basicity of the tertiary amine at N4. |
Electrophilic and Nucleophilic Transformations at the Sulfonyl Center
The sulfonyl center in this compound is characterized by a sulfur atom in a high oxidation state (+6), making it highly electron-deficient and thus a strong electrophile. hilarispublisher.com Consequently, the predominant transformations at this center are nucleophilic substitutions. A wide variety of nucleophiles can react at the sulfonyl sulfur, displacing the chloride anion. hilarispublisher.com
As detailed in section 3.1, amines are excellent nucleophiles for this reaction, yielding sulfonamides. ionike.com Similarly, as discussed in section 3.2, water and hydroxide ions lead to hydrolysis, forming sulfonic acids. researchgate.net Other common nucleophiles include alcohols and thiols. The reaction with alcohols, often carried out in the presence of a base, produces sulfonic esters (sulfonates). hilarispublisher.com The reactivity of the sulfonyl chloride is such that it can be used to introduce a sulfonyl group into a wide range of organic molecules. hilarispublisher.com
The mechanism of these nucleophilic substitutions is generally considered to be a concerted SN2-type process or a stepwise addition-elimination mechanism, depending on the nucleophile, substrate, and solvent. researchgate.net The positive Hammett ρ-value observed in reactions of arenesulfonyl chlorides indicates that the reaction center is sensitive to the electronic effects of substituents and that there is a buildup of negative charge in the transition state, which is consistent with these mechanisms. researchgate.net
Electrophilic transformations at the sulfonyl center are not characteristic of this functional group. The sulfur atom is already electron-poor and is not susceptible to attack by electrophiles. The oxygen atoms of the sulfonyl group possess lone pairs, but their basicity is very low due to the strong electron-withdrawing effect of the adjacent sulfur atom. Therefore, the chemistry of the sulfonyl center is overwhelmingly dominated by its electrophilic character, reacting readily with a broad spectrum of nucleophiles.
| Nucleophile | Example | Product Class |
|---|---|---|
| Amine (Primary/Secondary) | R₂NH | Sulfonamide hilarispublisher.com |
| Water/Hydroxide | H₂O / OH⁻ | Sulfonic Acid / Sulfonate Salt researchgate.net |
| Alcohol | R-OH | Sulfonic Ester hilarispublisher.com |
| Thiol | R-SH | Thiosulfonate |
Applications of 4 Propylpiperazine 1 Sulfonyl Chloride in Advanced Chemical Research
Role as a Key Building Block in Complex Molecular Architecture Synthesis
The inherent reactivity of the sulfonyl chloride moiety allows for its efficient coupling with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds. This reactivity is the cornerstone of its utility in constructing larger, more complex molecules.
The piperazine (B1678402) ring is a common motif in medicinal chemistry, and 4-propylpiperazine-1-sulfonyl chloride provides a direct route to incorporate this scaffold into larger heterocyclic frameworks. mdpi.com The formation of a sulfonamide linkage is a robust and widely used reaction in organic synthesis. researchgate.net This allows for the straightforward coupling of the 4-propylpiperazine moiety to other heterocyclic systems containing an available amine group.
Furthermore, this building block is valuable in the construction of macrocycles, which are large ring structures often found in pharmaceuticals and natural products. mdpi.commdpi.com Synthetic strategies for macrocycles frequently involve a ring-closing step where two ends of a linear precursor are joined. mdpi.com The this compound can be incorporated into such a linear precursor, with the sulfonyl chloride group poised to react with an amine at the other end of the molecule to form the final macrocyclic structure. The propyl group can be tailored to enhance properties such as membrane permeability or target engagement within the macrocycle.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of each starting material. mdpi.comresearchgate.net MCRs are powerful tools for rapidly generating large libraries of diverse molecules for drug discovery screening. nih.govnih.gov
This compound is an ideal candidate for inclusion in MCRs. For instance, in variations of the Ugi or Passerini reactions, a primary or secondary amine is a key component. mdpi.comnih.gov By using a bifunctional amine that has already reacted with this compound, the entire propylpiperazine sulfonamide fragment can be introduced into the final product in one pot. This strategy accelerates the exploration of chemical space, allowing chemists to quickly synthesize and test a wide array of complex molecules built around this specific scaffold. nih.gov
In drug discovery, a ligand is a molecule that binds to a specific biological target, such as a receptor or enzyme. The design of potent and selective ligands is a central goal of medicinal chemistry. Arylalkylsulfonyl piperazine and piperidine-based derivatives have been synthesized and evaluated as effective ligands for sigma receptors. nih.gov
This compound serves as a key precursor in this process. The sulfonyl chloride group acts as a reactive handle to attach the propylpiperazine moiety to a larger molecular scaffold designed to interact with a specific biological target. The N-propyl group can probe hydrophobic pockets within the target's binding site, while the nitrogen atoms of the piperazine ring can form crucial hydrogen bonds or be used for further functionalization to optimize binding affinity and selectivity.
| Application Area | Role of this compound | Key Structural Features Utilized |
|---|---|---|
| Heterocycle & Macrocycle Synthesis | Reactive component for ring formation or scaffold incorporation. | Reactive sulfonyl chloride; Piperazine ring for linkage. |
| Multi-Component Reactions | Building block to introduce the propylpiperazine sulfonamide motif. | Sulfonyl chloride for coupling to other MCR components. |
| Ligand & Catalyst Design | Precursor to attach the functional moiety to a core structure. | Propyl group for hydrophobic interactions; Piperazine nitrogens for H-bonding. |
| Molecular Probe Design | Core scaffold for attaching reporter groups and tuning target affinity. | Sulfonyl chloride as a reactive handle; Propyl group for modifying selectivity. |
Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules. Designing these probes requires a scaffold that can be systematically modified to achieve high affinity and selectivity for the target of interest. The sulfonylpiperazine framework is well-suited for this purpose.
This compound can act as the core scaffold for such probes. The reactive sulfonyl chloride can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, enabling visualization or isolation of the target. Simultaneously, the propyl group and the second nitrogen of the piperazine ring can be systematically altered to fine-tune the probe's binding properties, ensuring it interacts specifically with the intended biological target.
Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology
The sulfonylpiperazine scaffold has proven to be a highly valuable platform for conducting SAR studies. nih.govnih.gov In the development of novel modulators for biological targets like neuronal nicotinic receptors, researchers have synthesized focused libraries of compounds based on this core structure. nih.gov
For example, in studies targeting human α4β2 and α3β4 nicotinic receptors, a lead compound featuring a sulfonylpiperazine core was systematically modified to probe its interaction with the receptor binding site. nih.gov By keeping the piperazine and the adjacent amide portion of the molecule constant, researchers could independently vary the substituent on the aryl sulfonyl group. This systematic approach allows for a clear understanding of how specific electronic and steric changes to one part of the molecule influence its biological activity. nih.gov
One such study demonstrated that moving a fluorine substituent from the para position to the ortho position on the phenylsulfonyl ring had no significant effect on potency for the Hα4β2 receptor but caused a significant 12-fold decrease in potency for the Hα3β4 receptor. nih.gov This highlights how subtle structural modifications on the sulfonyl piperazine scaffold can dramatically impact receptor selectivity. These detailed SAR studies are crucial for optimizing lead compounds into selective and potent drug candidates. nih.govnih.gov
| Compound | Modification on Phenylsulfonyl Group | Hα4β2 IC₅₀ (µM) | Hα3β4 IC₅₀ (µM) |
|---|---|---|---|
| Analog 1 | 4-Fluoro (para) | 8.5 | 8.3 |
| Analog 2 | 2-Fluoro (ortho) | 9.1 | 99.8 |
Rational Design for Modulating Target Binding in In Vitro Mechanistic Chemical Studies
The principles of rational drug design are centered on the development of molecules that can specifically interact with a biological target to elicit a desired therapeutic effect. nih.govresearchgate.net this compound serves as a valuable scaffold in this endeavor, primarily through the synthesis of its sulfonamide derivatives. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, allowing for the systematic introduction of various substituents to probe and modulate binding interactions with target proteins. mdpi.com
A notable example of this approach can be seen in the development of inhibitors for specific biological targets. For instance, derivatives of 4-propylpiperazine sulfonamide have been investigated as inhibitors of glycine (B1666218) transporter-1 (GlyT-1). researchgate.net The rational design process in such studies involves the synthesis of a library of compounds where the 4-propylpiperazine-1-sulfonamide core is maintained, while different chemical moieties are attached to the piperazine nitrogen. These modifications are guided by computational modeling and an understanding of the target's binding site.
The structure-activity relationship (SAR) studies of these derivatives provide crucial insights into the molecular interactions that govern binding affinity and selectivity. The propyl group on the piperazine ring can influence lipophilicity and steric interactions within the binding pocket, while the sulfonamide linkage provides a key hydrogen bonding motif. By systematically altering the substituents, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target, leading to the identification of potent and selective inhibitors. researchgate.netnih.gov
Table 1: Key Molecular Interactions in Rational Drug Design with 4-Propylpiperazine Sulfonamide Derivatives
| Interaction Type | Role of this compound Moiety | Example Application |
| Hydrogen Bonding | The sulfonamide group acts as a hydrogen bond donor and acceptor. | Stabilization of ligand-protein complexes. researchgate.net |
| Hydrophobic Interactions | The propyl group and other alkyl substituents contribute to hydrophobic interactions. | Occupying hydrophobic pockets in the target's binding site. researchgate.net |
| Steric Effects | The piperazine ring and its substituents influence the overall shape and fit of the molecule. | Modulating selectivity for the target enzyme over other proteins. nih.gov |
Conformational Analysis and its Influence on Molecular Recognition in Pure Chemical Systems
The sulfonamide linkage introduces a degree of rotational flexibility, and the preferred conformation around the S-N bond can be influenced by both steric and electronic factors. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to determine the most stable conformations of these molecules. mdpi.comresearchgate.net
Understanding the conformational preferences of 4-propylpiperazine sulfonamides is crucial for molecular recognition. The spatial arrangement of the functional groups determines how well the molecule can complement the shape and chemical environment of a binding site. For instance, the distance and relative orientation between a hydrogen bond donor on the sulfonamide and a hydrophobic group on the piperazine ring can be critical for achieving high-affinity binding. This knowledge allows for the design of molecules with pre-organized conformations that are optimal for interacting with their intended target. researchgate.net
Utilization in Supramolecular Chemistry and Polymer Science Research
The versatility of this compound extends beyond medicinal chemistry into the realms of supramolecular chemistry and polymer science.
Design of Self-Assembling Molecular Systems
Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, ordered structures through molecular self-assembly. nih.govmdpi.com Molecules containing the 4-propylpiperazine sulfonamide scaffold can be designed to participate in self-assembly processes. The sulfonamide group can form strong hydrogen bonds, acting as a reliable motif for directing the assembly of molecules into larger architectures. researchgate.net
By incorporating other functional groups capable of non-covalent interactions, such as aromatic rings for π-π stacking or long alkyl chains for van der Waals interactions, derivatives of this compound can be engineered to form well-defined supramolecular structures like gels, liquid crystals, or discrete molecular assemblies. nih.govmdpi.comrsc.org The propyl group can also play a role in tuning the self-assembly behavior by influencing the packing of the molecules.
Functionalization in Polymer Synthesis (e.g., ATRP Initiators)
In polymer science, there is a continuous search for new functional monomers and initiators to create polymers with tailored properties. Sulfonyl chlorides, in general, have been explored as initiators for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comcmu.edunih.gov
While the direct use of this compound as an ATRP initiator is not extensively documented, its structural features suggest potential in this area. The sulfonyl chloride group can potentially initiate the polymerization of various monomers. cmu.edu Furthermore, the 4-propylpiperazine moiety offers a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer chain. rsc.org This could lead to the development of "smart" polymers that respond to external stimuli or polymers with specific catalytic or binding properties. The presence of the tertiary amine in the piperazine ring could also influence the polymerization kinetics and the properties of the resulting polymer. google.com
Table 2: Potential Applications in Polymer Synthesis
| Application | Role of this compound | Potential Outcome |
| ATRP Initiator | The sulfonyl chloride group can act as the initiating site. | Synthesis of well-defined polymers with a terminal piperazine group. cmu.edu |
| Functional Monomer Precursor | The sulfonyl chloride can be reacted with a polymerizable amine. | Incorporation of the 4-propylpiperazine sulfonamide moiety into the polymer backbone. |
| Post-Polymerization Modification | The piperazine nitrogen can be functionalized after polymerization. | Creation of functional polymers with tailored properties. rsc.org |
This compound is a multifaceted chemical compound with significant potential in various areas of advanced chemical research. Its utility as a scaffold in rational drug design allows for the systematic exploration of structure-activity relationships to develop potent and selective inhibitors. The conformational properties of its derivatives are key to understanding their molecular recognition capabilities. Furthermore, its structural motifs are amenable to the design of self-assembling supramolecular systems and the synthesis of novel functional polymers. As research continues, the applications of this versatile building block are expected to expand, contributing to advancements in medicine, materials science, and beyond.
Future Research Directions and Unexplored Avenues for 4 Propylpiperazine 1 Sulfonyl Chloride Research
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The biological activity of piperazine-containing molecules is often intrinsically linked to their stereochemistry. While 4-Propylpiperazine-1-sulfonyl chloride is achiral, the introduction of stereocenters on the piperazine (B1678402) ring represents a critical avenue for future research, enabling the synthesis of complex, enantiomerically pure derivatives for applications in medicinal chemistry.
Future efforts should focus on adapting established asymmetric synthetic strategies to precursors of this compound. Methodologies that could be explored include:
Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrazine (B50134) precursors, activated by agents like alkyl halides, using iridium or palladium catalysts with chiral ligands, has proven effective for synthesizing chiral piperazines. dicp.ac.cnacs.org Applying this to a suitably substituted pyrazine could yield chiral 2- or 3-substituted propylpiperazine intermediates.
Chiral Pool Synthesis: Starting from readily available, enantiomerically pure starting materials like α-amino acids, multi-step synthetic routes can furnish orthogonally protected, chiral 2-substituted piperazines. rsc.org This approach offers precise control over the stereochemistry of a substituent on the piperazine ring before the introduction of the propyl group and subsequent sulfonylation.
Organocatalysis: Chiral piperazines themselves have been employed as organocatalysts in asymmetric reactions. unl.pt Investigating the use of chiral diamines or their derivatives to catalyze the formation of a stereochemically defined piperazine core is a promising direction. For instance, asymmetric Michael additions could be employed to construct the ring system with defined stereocenters.
A comparative overview of potential chiral precursors and the methodologies to achieve them is presented below.
| Precursor Type | Potential Synthetic Method | Key Advantage | Relevant Findings |
| Chiral 2-substituted-4-propylpiperazine | Chiral Pool Synthesis (from α-amino acids) | High enantiomeric purity, well-defined stereochemistry. | Scalable routes to orthogonally protected chiral piperazines have been developed. rsc.org |
| Chiral 3-substituted-1-propylpiperazine | Asymmetric Hydrogenation of Pyrazines | Direct route to the chiral piperazine core. | Ir-catalyzed hydrogenation of activated pyrazines yields a wide range of chiral piperazines with high enantioselectivity. acs.org |
| Chiral Piperazin-2-ones | Palladium-catalyzed Asymmetric Hydrogenation | Versatile intermediate that can be reduced to the corresponding chiral piperazine. | Provides access to chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. dicp.ac.cn |
These stereoselective routes would provide access to novel chiral building blocks, where the subsequent conversion to the final sulfonyl chloride would yield reagents capable of introducing complex, three-dimensional pharmacophores into target molecules.
Advanced Computational Chemistry for Reactivity Prediction, Mechanism Elucidation, and Rational Design
Computational chemistry offers powerful predictive tools that can accelerate research by providing deep insights into molecular properties and reaction dynamics, thereby minimizing empirical experimentation. For this compound, computational studies are an unexplored but highly valuable frontier.
Future research should leverage a variety of computational methods:
Conformational Analysis: The piperazine ring can exist in chair and boat conformations, and the orientation of the N-propyl and N-sulfonyl chloride groups will influence the molecule's reactivity and interaction with other species. Quantum chemical calculations, such as Density Functional Theory (DFT), can determine the lowest energy conformers and the energy barriers for inversion, providing a fundamental understanding of its structural dynamics.
Reactivity Prediction: DFT calculations can be used to model the electronic properties of this compound. By mapping the molecular electrostatic potential and analyzing frontier molecular orbitals (HOMO-LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. This is crucial for designing new reactions, such as predicting the regioselectivity of C-H functionalization on the piperazine ring.
Mechanism Elucidation: When exploring novel transformations, computational modeling can be used to map the entire reaction energy surface. This allows for the identification of transition states and intermediates, distinguishing between different possible mechanisms (e.g., SN2 versus an addition-elimination pathway at the sulfur center). Such studies have been effectively used to understand chloride-chloride exchange reactions in arenesulfonyl chlorides.
Rational Design of Derivatives: By combining molecular docking with quantitative structure-activity relationship (QSAR) modeling, researchers can rationally design novel derivatives of this compound. For instance, in designing new enzyme inhibitors, computational models can predict how modifications to the propyl group or substitutions on the piperazine ring would affect binding affinity and selectivity, guiding synthetic efforts toward more potent and specific molecules. nih.gov
| Computational Method | Research Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Conformational analysis and rotational barriers. | Identification of the most stable geometric isomers and their relative energies. |
| Molecular Electrostatic Potential (MEP) Mapping | Prediction of reactive sites for nucleophilic/electrophilic attack. | Guidance for designing regioselective functionalization reactions. |
| Transition State Theory Calculations | Elucidation of reaction mechanisms for novel transformations. | Understanding reaction pathways and predicting kinetic feasibility. |
| Molecular Docking and QSAR | Rational design of new derivatives for biological targets. | In silico screening of virtual compounds to prioritize synthesis of potent analogues. |
Exploration of Photoredox and Electrocatalytic Methodologies in its Transformations
Modern synthetic chemistry is increasingly driven by photoredox and electrocatalytic methods, which offer mild, efficient, and often novel pathways for bond formation. These techniques are particularly well-suited for the functionalization of heterocyclic compounds and the synthesis of sulfur-containing molecules, representing a major unexplored opportunity for this compound.
Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive radical intermediates under exceptionally mild conditions. mdpi.com Future research could explore:
C-H Functionalization: The direct functionalization of C-H bonds adjacent to the nitrogen atoms of the piperazine ring is a powerful strategy for late-stage modification. acs.orgnih.gov By leveraging an organic or transition-metal photocatalyst, it may be possible to selectively oxidize the piperazine nitrogen, leading to the formation of an α-amino radical. This radical could then be coupled with a variety of partners (e.g., alkenes, arenes) to install new carbon-carbon bonds on the piperazine core, creating novel derivatives that are otherwise difficult to access. encyclopedia.pub
Sulfonyl Radical Generation: One-electron reduction of the sulfonyl chloride moiety using a photocatalyst can generate a sulfonyl radical. nih.govnih.gov This reactive intermediate could participate in a range of transformations, such as addition to unsaturated bonds or cross-coupling reactions, opening up new avenues for incorporating the 4-propylpiperazine-1-sulfonyl group into complex molecules.
Electrocatalysis: Electrosynthesis offers a reagent-free method for driving redox reactions, providing excellent control and sustainability. Potential applications include:
Electrochemical Sulfonamide Synthesis: Direct electrochemical oxidative coupling between thiols (or their precursors) and amines has been demonstrated as an environmentally benign method for forming sulfonamides. acs.org An analogous process could be envisioned for the synthesis of this compound itself from 4-propylpiperazine and a sulfur source, avoiding harsh chlorinating agents.
Reductive Coupling Reactions: The sulfonyl chloride group can be electrochemically reduced to generate reactive intermediates. This could enable novel coupling reactions, potentially for the formation of sulfones or for the extrusion of SO₂ to facilitate C-C bond formation under reductive conditions.
| Methodology | Proposed Transformation | Potential Advantage |
| Organic Photoredox Catalysis | Site-selective C-H alkylation of the piperazine ring. | Mild conditions, high functional group tolerance, late-stage modification. acs.orgnih.gov |
| Photocatalytic SO₂Cl Reduction | Generation of sulfonyl radicals for addition reactions. | Access to novel reaction pathways not available through thermal methods. nih.gov |
| Electrochemical Oxidation | Synthesis from 4-propylpiperazine and a sulfur source. | Avoidance of harsh and corrosive chlorinating reagents. acs.org |
| Electrochemical Reduction | Reductive cleavage and coupling reactions. | Reagent-free activation for novel bond formations. |
Application in Emerging Areas of Chemical Research Beyond Biological Interactions (e.g., sensing, advanced materials)
While piperazine sulfonamides are primarily explored for their biological activity, the unique structural and electronic properties of this compound make it a candidate for applications in materials science and chemical sensing. This remains a completely unexplored domain.
Future research could investigate its use as a:
Monomer for Functional Polymers: The piperazine and sulfonyl chloride moieties offer two distinct points for polymerization. The sulfonyl chloride can react with di-nucleophiles (e.g., diamines, diols) to form polysulfonamides or polysulfonates, while the piperazine nitrogen allows for further functionalization. Piperazine-based polymers have been investigated as antimicrobial materials and stimuli-responsive hydrogels. rsc.orgrsc.orgnih.govnie.edu.sg Incorporating the 4-propylpiperazine-1-sulfonyl unit could impart unique properties, such as enhanced thermal stability, specific recognition capabilities, or pH-responsiveness due to the tertiary amine.
Component in Chemical Sensors: The lone pairs on the piperazine nitrogen atoms and the electron-withdrawing nature of the sulfonyl group make the molecule a potential recognition unit for chemical sensors. It could be grafted onto surfaces or incorporated into a polymer matrix. The binding of a target analyte (e.g., metal ions, protons) to the piperazine nitrogen would alter the electronic environment of the molecule, which could be detected via a change in fluorescence, color, or electrochemical signal.
Building Block for Metal-Organic Frameworks (MOFs): The piperazine unit can act as a linker in the construction of MOFs. By first converting the sulfonyl chloride to a carboxylic acid or other coordinating group, the resulting ligand could be used to build porous materials. The propyl group would project into the pores, modifying the hydrophobicity and potentially influencing the selective adsorption of guest molecules.
Green Chemistry and Sustainable Synthesis Innovations for Large-Scale Research Preparation
As the demand for complex chemical intermediates grows, so does the need for sustainable and safe manufacturing processes. Applying green chemistry principles to the synthesis of this compound is essential for its future utility, particularly for large-scale preparation.
Key areas for innovation include:
Flow Chemistry: Traditional batch synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents like chlorosulfonic acid or thionyl chloride. mdpi.com Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and significantly improving safety by minimizing the volume of reactive intermediates at any given time. rsc.orgrsc.org Developing a flow-based synthesis for this compound, potentially using a safer oxidative chlorination reagent, would be a major advance for scalable production. nih.gov
Atom-Economical Reagents: Research should focus on replacing traditional chlorinating agents with more atom-economical and environmentally benign alternatives. This could include electrochemical methods or the use of dual-function reagents that act as both oxidant and chlorine source under milder conditions. rsc.org
Biocatalytic Approaches: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. While direct enzymatic synthesis of a sulfonyl chloride is challenging, chemo-enzymatic strategies could be developed. For example, an enzyme could be used to create a chiral piperazine precursor with high enantioselectivity, which is then converted to the final product in a subsequent chemical step. nih.gov This approach combines the sustainability of biocatalysis with the reliability of traditional synthesis.
Greener Solvents and Reaction Media: Exploring the synthesis in greener solvents, such as water or bio-derived solvents, would significantly reduce the environmental impact. Methods for sulfonamide formation in water under metal-free conditions have been reported and could inspire new approaches to the synthesis of the sulfonyl chloride precursor itself. rsc.org
| Green Chemistry Approach | Application to Synthesis | Key Sustainability Benefit |
| Continuous Flow Synthesis | Oxidative chlorination of a suitable sulfur precursor with 4-propylpiperazine. | Enhanced safety, better process control, improved spacetime yield. mdpi.comrsc.org |
| Alternative Reagents | Use of reagents like N-chloroamides or electrochemical oxidation. | Avoidance of highly corrosive and hazardous reagents like SOCl₂ or ClSO₃H. rsc.org |
| Chemo-enzymatic Strategy | Biocatalytic synthesis of a chiral propyl-piperazine intermediate. | High stereoselectivity under mild, aqueous conditions, reducing waste. nih.gov |
| Water as a Solvent | Development of aqueous synthetic routes for precursors or the final sulfonylation step. | Elimination of volatile organic compounds (VOCs), improved process safety. rsc.org |
Q & A
Basic: What are the optimal synthetic routes for 4-propylpiperazine-1-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of 4-propylpiperazine using sulfonyl chloride derivatives under controlled alkaline conditions. For example, analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution, where the piperazine ring reacts with sulfonyl chlorides in solvents like dichloromethane at 0–5°C to minimize side reactions . Yield optimization requires precise pH control (pH 8–9) to balance reactivity and stability, as excessive alkalinity may hydrolyze the sulfonyl chloride group .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- NMR Spectroscopy : Confirm substitution patterns on the piperazine ring and sulfonyl group (e.g., H NMR for propyl chain protons at δ 0.8–1.5 ppm and sulfonyl resonances in C NMR near 50–55 ppm) .
- HPLC/MS : Quantify purity (>95%) and detect impurities like hydrolyzed sulfonic acid derivatives .
- Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N, S, Cl content) .
Basic: What are the critical storage conditions to maintain the stability of this compound?
Store in sealed, moisture-proof containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Degradation is accelerated by humidity, leading to sulfonic acid byproducts . Pre-use analysis (e.g., TLC or FTIR) is recommended after long-term storage .
Advanced: How do electronic effects of substituents on the piperazine ring influence sulfonylation kinetics?
Electron-donating groups (e.g., methyl, methoxy) on the piperazine ring increase nucleophilicity, accelerating sulfonylation. For instance, 4-methylpiperazine derivatives react 1.5× faster with sulfonyl chlorides than unsubstituted analogs due to enhanced nitrogen lone-pair availability . Conversely, electron-withdrawing groups (e.g., nitro) retard reactivity, necessitating higher temperatures (e.g., 40–50°C) . Kinetic studies using UV-Vis or stopped-flow techniques can quantify these effects .
Advanced: What analytical strategies resolve contradictions in reported solubility and stability data?
Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the sulfonyl chloride group, while protic solvents (water, ethanol) promote hydrolysis. Solubility should be reported with solvent dielectric constants .
- pH-Dependent Stability : Use pH-stat titrations to map degradation rates across pH 2–12. For example, hydrolysis half-life decreases from 48 hours (pH 4) to <1 hour (pH 10) .
- Temperature Control : Differential scanning calorimetry (DSC) identifies decomposition exotherms, guiding safe handling thresholds (e.g., <30°C) .
Advanced: How can researchers mitigate byproduct formation during derivatization reactions?
Common byproducts (e.g., disulfonates or N-oxide derivatives) arise from over-reaction or oxidation. Strategies include:
- Stoichiometric Control : Use 1.05–1.1 equivalents of sulfonyl chloride to limit disulfonate formation .
- Radical Scavengers : Add antioxidants like BHT (butylated hydroxytoluene) to suppress oxidation during reactions .
- In-Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .
Advanced: What mechanistic insights guide the design of this compound as a protease inhibitor scaffold?
The sulfonyl chloride group acts as an electrophilic "warhead," covalently binding to catalytic serine residues in proteases. Computational docking (e.g., AutoDock Vina) predicts binding affinity by modeling the propyl chain’s hydrophobic interactions with enzyme pockets. Kinetic studies (e.g., IC, K) validate inhibition potency, while MALDI-TOF MS confirms covalent adduct formation .
Advanced: How do environmental factors (e.g., light, oxygen) impact reproducibility in cross-coupling reactions using this compound?
- Light Sensitivity : UV exposure induces radical degradation; reactions should be conducted under amber glass or LED light excluding <420 nm wavelengths .
- Oxygen Quenching : Use Schlenk-line techniques or gloveboxes to exclude O, which oxidizes sulfonyl chloride to sulfonic acid .
- Moisture Control : Karl Fischer titration ensures solvent dryness (<50 ppm HO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
